molecular formula C12H13N5S B1236795 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone CAS No. 59261-39-1

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone

Cat. No.: B1236795
CAS No.: 59261-39-1
M. Wt: 259.33 g/mol
InChI Key: CKVSOKYEBQAXKF-OMCISZLKSA-N
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Description

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) is a second-generation antineoplastic agent of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class . It has been studied for its potential in clinical trials .


Molecular Structure Analysis

The presence of the 4-methyl function in the molecule offers steric hindrance to enzymatic substitution of the adjacent 5-amino group . This suggests that the 4-methyl function plays a significant role in the molecular structure and reactivity of the compound.


Chemical Reactions Analysis

In the presence of hepatic microsomes and NADPH, MAIQ’s ability to inhibit CDP reductase activity was attenuated . This suggests that MAIQ undergoes metabolic reactions in the presence of hepatic microsomes and NADPH, which affects its inhibitory activity.

Mechanism of Action

MAIQ has been shown to be a potent inhibitor of the enzyme ribonucleoside diphosphate reductase, which is a major target for the expression of antineoplastic activity by this class of agents . It requires only 0.06 µm for 50% inhibition .

Properties

IUPAC Name

[(E)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVSOKYEBQAXKF-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=C1C(=CC=C2)N)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59261-39-1
Record name 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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